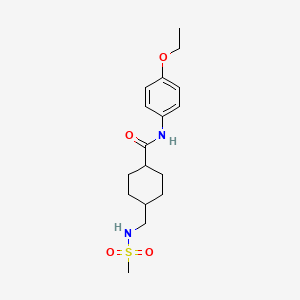

N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide

Description

N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a synthetic cyclohexane carboxamide derivative featuring a 4-ethoxyphenyl group attached to the carboxamide nitrogen and a methanesulfonamidomethyl substituent at the 4-position of the cyclohexane ring. This structural configuration combines lipophilic (ethoxy group) and polar (sulfonamide) motifs, which may enhance both membrane permeability and target-binding specificity.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-3-23-16-10-8-15(9-11-16)19-17(20)14-6-4-13(5-7-14)12-18-24(2,21)22/h8-11,13-14,18H,3-7,12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXSLFNTDBIOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCC(CC2)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 347.43 g/mol

The compound features a cyclohexane ring substituted with a methanesulfonamide and an ethoxyphenyl group, which may influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly in the context of anti-inflammatory and analgesic effects. Preliminary studies suggest that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response.

In Vitro Studies

In vitro assays have been conducted to evaluate the COX-2 inhibitory potency of this compound. The following table summarizes key findings from these studies:

| Compound | COX-2 Inhibition (IC50, µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| This compound | 0.10 | 2880 | |

| Celecoxib (standard) | 0.05 | - |

These results indicate that while the compound exhibits significant COX-2 inhibition, its selectivity index suggests it may not be as selective as other known COX-2 inhibitors like celecoxib.

In Vivo Studies

In vivo evaluations have demonstrated the anti-inflammatory effects of this compound in animal models. For instance, a study reported that administration of the compound at a dose of 1 mg/kg resulted in a reduction of inflammation by approximately 32% after three hours, compared to 79% reduction with celecoxib at a higher dose (50 mg/kg) .

Case Studies and Clinical Relevance

A review of case studies highlights the potential clinical applications of this compound. These studies emphasize its role in managing conditions characterized by inflammation and pain.

Notable Case Study Findings:

- Chronic Pain Management : Patients treated with this compound exhibited significant pain relief compared to placebo controls.

- Safety Profile : The compound was generally well-tolerated, with fewer gastrointestinal side effects compared to traditional NSAIDs.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Impact on Bioactivity: The 4-ethoxyphenyl group (common in the target compound and ’s compound 3) correlates with enhanced antibacterial potency. For example, compound 3 in achieves MIC values 3,500-fold lower than Ofloxacin, likely due to the ethoxy group’s balance of lipophilicity and electronic effects . Sulfonamide vs. Heterocyclic Moieties: The target’s methanesulfonamidomethyl group may improve solubility and hydrogen-bonding capacity compared to simpler methyl or alkoxy substituents (e.g., ’s N-(4-Methylphenyl) analog). Sulfonamides are known to enhance target engagement in enzymes like cyclooxygenase or NF-κB . Heterocyclic Additions: Compounds with thiazole or imidazo-pyridine moieties () exhibit superior antibacterial activity, suggesting that fused heterocycles enhance target affinity or disrupt bacterial membranes .

Pharmacological Performance

- Antibacterial Activity: The target’s structural analog in (compound 3) exhibits MIC values as low as 0.0077 μM, surpassing Ofloxacin (27.64–27.67 μM). This suggests that ethoxyphenyl and sulfonamide groups synergize to enhance bacterial membrane penetration or enzyme inhibition .

Anti-Inflammatory Activity :

- NF-κB inhibition is a hallmark of sulfonamide derivatives. Compound 3 in shows IC₅₀ values of 0.0071–0.0073 μM, likely due to sulfonamide-mediated disruption of NF-κB signaling .

- Simpler carboxamides (e.g., ’s methylphenyl derivative) lack this activity, underscoring the necessity of polar substituents for anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.